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For Researchers, Scientists, and Drug Development Professionals

Abstract: Correcting the Record and Defining the
Molecule
This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a

pivotal intermediate in synthetic organic chemistry, particularly in the development of

pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion

regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5

is erroneously associated with the target compound. Authoritative chemical databases

definitively assign CAS number 4722-94-5 to 4-Chloropyridine-2,6-dicarboxylic acid[1][2].

The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is

CAS number 25115-74-6[3][4][5][6][7]. This document will proceed using the correct CAS

number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name

4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a

ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant

applications in medicinal chemistry.

Physicochemical and Structural Characteristics
4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature[8].

Its structural complexity and the presence of polar functional groups dictate its physical
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properties and solubility profile.

Core Structure and Isomerism
The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation

to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions

influences the conformational equilibrium. The phenyl and cyano groups are situated on a

quaternary carbon, preventing epimerization at that center.

Figure 1: Chemical Structure of 4-Cyano-4-phenylcyclohexanone

Key Physicochemical Properties
The properties of this compound are summarized in the table below, compiled from various

chemical supplier and database sources. These values are critical for designing reaction

conditions, purification protocols, and formulation studies.

Property Value Source(s)

CAS Number 25115-74-6 [3][5][6]

Molecular Formula C₁₃H₁₃NO [3][5][7]

Molecular Weight 199.25 g/mol [3][5][7]

Appearance
White to off-white or pale

yellow crystalline powder/solid
[8]

Melting Point 112-118 °C [9]

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

DMSO, and chloroform.

[9][8]

XLogP3-AA 1.6 [8]

Topological Polar Surface Area 43.1 Å² [8]

Synthesis and Reactivity
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4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via

synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical

step in the production of more complex target molecules[8].

Synthetic Pathway Overview
The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition

to an α,β-unsaturated ketone. A common and efficient method involves the Michael addition of

a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.

4-Phenylcyclohex-3-en-1-one

Enolate Intermediate
(Post-Michael Addition)

1.

Cyanide Source
(e.g., KCN, TMSCN)

1. 4-Cyano-4-phenylcyclohexanone
(CAS 25115-74-6)

2. Protonation Aqueous Workup
& Purification

Solvent
(e.g., Ethanol, DMF)

Click to download full resolution via product page

Figure 2: Generalized Synthetic Workflow for 4-Cyano-4-phenylcyclohexanone

Causality of Experimental Choices:

Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at

the β-position of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of the

ketone activates the double bond for nucleophilic attack.

Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the

nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under

milder conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

http://orgsyn.org/demo.aspx?prep=V79P0084
https://www.benchchem.com/product/b1582276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protonation: The enolate intermediate formed after the Michael addition is

thermodynamically stable. A proton source, typically from the solvent or during aqueous

workup, is required to quench the enolate and form the final ketone product.

Chemical Reactivity and Functional Group Manipulation
The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two

primary functional groups: the ketone and the nitrile.

Ketone Group: The carbonyl group can undergo a wide range of reactions. It can be reduced

to a hydroxyl group, which can then be used to introduce other functionalities or can be

eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further

extend the carbon skeleton.

Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under

acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be

reduced to a primary amine, providing a key entry point for introducing nitrogen-containing

heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial

chemistry and drug discovery.

Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are

achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the

electronic environment of the protons and carbons.

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl

group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring

will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The

exact chemical shifts and coupling patterns depend on their axial or equatorial positions and

their proximity to the electron-withdrawing ketone and nitrile groups[11][12].
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¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon

(around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-

140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be

identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Expected Intensity

~3050-3030 Aromatic C-H Stretch Medium-Weak

~2950-2850 Aliphatic C-H Stretch Medium

~2240 Nitrile (C≡N) Stretch Medium, Sharp

~1715 Ketone (C=O) Stretch Strong, Sharp

~1600, ~1495 Aromatic C=C Stretch Medium

The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch

around 1715 cm⁻¹ and the medium, sharp peak for the nitrile stretch around 2240 cm⁻¹[14][15].

Their presence is a strong confirmation of the compound's identity.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

which serves as a molecular fingerprint.

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is

expected at an m/z (mass-to-charge ratio) of 199, corresponding to the molecular weight of

the compound[5][7].

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting

carbocations and radicals. Common fragmentation pathways for cyclic ketones involve α-

cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty

rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl
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group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation

pathways[17][18].

Applications in Drug Development and Medicinal
Chemistry
The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic

intermediate for the synthesis of pharmacologically active compounds, most notably in the field

of analgesics[8].

Precursor to Pethidine (Meperidine) Analogues
A significant application of this molecule is in the synthesis of analogues of pethidine (also

known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine

scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-

phenylcyclohexanone provides an efficient entry to this core structure.

4-Cyano-4-phenyl-
cyclohexanone

Reductive Amination
(e.g., with Methylamine, H₂, Pd/C)

4-Cyano-1-methyl-4-
phenylpiperidine

Nitrile Hydrolysis
(to Carboxylic Acid)

Pethidinic Acid
Analogue

Esterification
(e.g., with Ethanol, H⁺)

Pethidine / Prodine
Analogue

Click to download full resolution via product page

Figure 3: Conceptual Pathway from 4-Cyano-4-phenylcyclohexanone to Pethidine Analogues

Protocol Insights:

Reductive Amination: The ketone is converted into a secondary amine, forming the piperidine

ring in a single step. This is a highly efficient transformation that builds the core heterocyclic

scaffold.

Nitrile Manipulation: The nitrile group is then hydrolyzed to a carboxylic acid.

Esterification: The final step is the esterification of the carboxylic acid to yield the ethyl ester,

which is characteristic of pethidine. Modifications at this stage can lead to other active
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analogues, such as prodines[9].

This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its

bifunctional nature allows for the sequential and controlled construction of the complex 4-

arylpiperidine core essential for analgesic activity. This makes it a valuable building block for

exploring structure-activity relationships (SAR) in the development of new opioid receptor

modulators[20][21][22].

Safety, Handling, and Storage
As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are

essential to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified as

hazardous.

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].

Skin Irritation: Causes skin irritation (Category 2)[1].

Eye Irritation: Causes serious eye irritation (Category 2)[1].

Respiratory Irritation: May cause respiratory irritation[1].

Recommended Handling and Personal Protective
Equipment (PPE)

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to

minimize inhalation of dust.

Personal Protective Equipment:

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-

approved particulate respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.

Storage and Stability
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from sources of ignition and incompatible materials such as strong oxidizing agents

and strong bases[1].

Stability: The compound is stable under recommended storage conditions[8].

Conclusion
4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate

whose bifunctional nature provides a robust platform for the construction of complex molecular

architectures. Its primary significance lies in its role as a key precursor to the 4-

phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine

and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic

properties is essential for medicinal chemists and drug development professionals seeking to

leverage this versatile building block in the discovery of new therapeutic agents. Adherence to

strict safety protocols is mandatory when handling this hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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